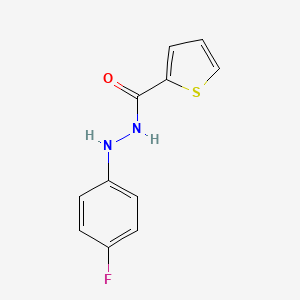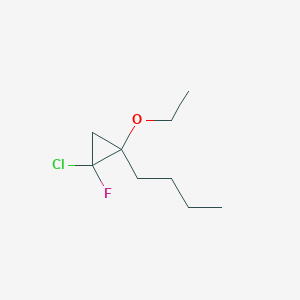![molecular formula C15H12OS B8582904 [3-(1-Benzothiophen-3-yl)phenyl]methanol](/img/structure/B8582904.png)
[3-(1-Benzothiophen-3-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-Benzothiophen-3-yl)phenyl]methanol is an organic compound that features a benzothiophene moiety attached to a phenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Benzothiophen-3-yl)phenyl]methanol typically involves the reaction of benzothiophene derivatives with phenylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where a benzothiophene derivative is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3-(1-Benzothiophen-3-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzothiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Benzothiophene carboxylic acid or benzothiophene aldehyde.
Reduction: Benzothiophene phenylmethane.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[3-(1-Benzothiophen-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(1-Benzothiophen-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often includes modulation of cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(1-Benzothien-2-yl)phenyl]methanol
- [3-(2-Benzothien-3-yl)phenyl]methanol
- [3-(1-Benzothien-3-yl)phenyl]ethanol
Uniqueness
[3-(1-Benzothiophen-3-yl)phenyl]methanol is unique due to the specific positioning of the benzothiophene moiety and the methanol group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H12OS |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
[3-(1-benzothiophen-3-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12OS/c16-9-11-4-3-5-12(8-11)14-10-17-15-7-2-1-6-13(14)15/h1-8,10,16H,9H2 |
Clave InChI |
DYZDXRFGMBEULB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)C3=CC=CC(=C3)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,6-Dichlorophenyl)thio]-2,5-dimethyl-1H-indole-1-acetic acid](/img/structure/B8582844.png)




![6-(2,4-Difluorophenyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B8582854.png)

![5,5'-[Methylenebis(oxy)]bis(4,4-dinitropentan-1-ol)](/img/structure/B8582892.png)


